Cas no 879004-92-9 (β-D-GalNAc-PEG4-azide)

β-D-GalNAc-PEG4-azide 化学的及び物理的性質
名前と識別子
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- β-D-GalNAc-PEG4-azide
- 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside (ACI)
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- インチ: 1S/C16H30N4O9/c1-11(22)19-13-15(24)14(23)12(10-21)29-16(13)28-9-8-27-7-6-26-5-4-25-3-2-18-20-17/h12-16,21,23-24H,2-10H2,1H3,(H,19,22)/t12-,13-,14+,15-,16-/m1/s1
- InChIKey: DWQAFMMYPUXSPI-IBEHDNSVSA-N
- ほほえんだ: O([C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1NC(=O)C)CCOCCOCCOCCN=[N+]=[N-]
β-D-GalNAc-PEG4-azide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB525714-100mg |
(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-beta-D-glucopyranoside; . |
879004-92-9 | 100mg |
€190.00 | 2025-02-18 | ||
Apollo Scientific | BICL2302-10mg |
?-D-GalNAc-PEG4-azide |
879004-92-9 | 10mg |
£616.00 | 2025-02-22 | ||
abcr | AB525714-500 mg |
(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-beta-D-glucopyranoside; . |
879004-92-9 | 500MG |
€750.00 | 2023-07-10 | ||
Apollo Scientific | BICL2302-5mg |
?-D-GalNAc-PEG4-azide |
879004-92-9 | 5mg |
£385.00 | 2025-02-22 | ||
abcr | AB525714-100 mg |
(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-beta-D-glucopyranoside; . |
879004-92-9 | 100MG |
€190.00 | 2023-07-10 | ||
abcr | AB525714-500mg |
(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-beta-D-glucopyranoside; . |
879004-92-9 | 500mg |
€750.00 | 2025-02-18 |
β-D-GalNAc-PEG4-azide 合成方法
ごうせいかいろ 1
1.2 Reagents: Boron trifluoride etherate ; 0 °C → rt; overnight, rt; rt → 0 °C
1.3 Reagents: Triethylamine ; 10 min, 0 °C
1.4 Reagents: Sodium methoxide Solvents: Methanol ; overnight, rt
1.5 Reagents: Amberlite IR 120 Plus ; neutralized, rt
β-D-GalNAc-PEG4-azide Raw materials
β-D-GalNAc-PEG4-azide Preparation Products
β-D-GalNAc-PEG4-azide 関連文献
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
β-D-GalNAc-PEG4-azideに関する追加情報
β-D-GalNAc-PEG4-Azide: A Versatile Conjugate for Advanced Biomedical Applications
The β-D-GalNAc-PEG4-azide (CAS No. 879004-92-9) represents a sophisticated chemical entity engineered at the intersection of glycobiology and polymer chemistry. This conjugate combines the β-D-GalNAc sugar moiety, a PEG4 (polyethylene glycol) spacer, and an azide functional group to create a platform with tunable properties for biomedical applications. Recent advancements in click chemistry and targeted drug delivery have positioned this compound as a critical tool in developing next-generation therapeutics and diagnostic agents.
Structurally, the β-D-GalNAc component binds selectively to asialoglycoprotein receptors (ASGPR), which are highly expressed on hepatocytes and certain cancer cell types. This receptor-mediated targeting capability is leveraged in studies published in Nature Communications (2023) to enhance the liver-specific delivery of siRNA and antibody-drug conjugates. The PEG4 spacer mitigates immunogenicity while maintaining hydrophilicity, a design principle validated in recent nanoparticle formulations reported in Biomaterials Science. The terminal azide group enables efficient copper-free click chemistry reactions with alkyne-functionalized molecules, as demonstrated in bioorthogonal labeling studies featured in JACS Au.
In drug delivery systems, researchers at MIT (2023) recently utilized the β-D-GalNAc-PEG4-Azide conjugate to create pH-sensitive nanoparticles that release doxorubicin specifically within tumor microenvironments. This approach achieved 3-fold higher tumor accumulation compared to conventional PEGylated systems while minimizing off-target effects. The azide group's reactivity also facilitates site-specific conjugation of antibodies or peptides, as shown in a 2023 study from Stanford University where this molecule enabled precise modification of anti-PD-L1 antibodies without disrupting antigen binding.
The combination of carbohydrate targeting and click chemistry capabilities has spurred innovations in diagnostic imaging. A collaborative study between ETH Zurich and Genentech (published 2023) demonstrated how this conjugate could be paired with fluorophores via strain-promoted azide-alkyne cycloaddition (SPAAC). The resulting probes achieved subcellular resolution imaging of hepatic ASGPR expression in live mice models without systemic toxicity. Such advancements align with growing interest in real-time monitoring of therapeutic efficacy through molecular imaging.
Synthetic improvements reported in Chemical Science (2023) have optimized the preparation of this conjugate using one-pot sequential glycosylation and click chemistry steps. This method achieves >95% purity with yields exceeding 85%, addressing scalability challenges critical for clinical translation. Stability studies conducted under physiological conditions revealed half-lives exceeding 72 hours, meeting requirements for systemic administration routes.
In vaccine development, recent work by the University of Oxford (preprint 2023) employed this conjugate to anchor viral peptides onto PEGylated lipid nanoparticles. The carbohydrate component enhanced dendritic cell uptake while azide-based crosslinking stabilized antigen presentation complexes. Preclinical data showed antibody titers 5x higher than conventional formulations against SARS-CoV-2 variants.
Ethical considerations remain central as regulatory agencies evaluate such compounds under FDA's emerging guidelines for glycoengineered therapeutics. Toxicity profiles established through Ames tests and acute toxicity studies confirm no mutagenic effects up to 1g/kg doses, aligning with ICH S9 recommendations for preclinical evaluation.
This molecule's modular design supports combinatorial approaches seen in current research trends, including dual-targeting systems combining ASGPR affinity with folate receptor binding domains via azide-functionalized linkers. Such innovations exemplify how the β-D-GalNAc-PEG4-Azide platform is driving progress across drug delivery modalities from gene therapy vectors to smart nanocarriers.
Ongoing investigations into its use with mRNA vaccines highlight its ability to protect genetic material during transit while enabling controlled intracellular release via pH-triggered PEG cleavage mechanisms described in a 2023 Nano Letters paper. These attributes position this compound at the forefront of precision medicine strategies targeting metabolic disorders and solid tumors.
The integration of carbohydrate targeting specificity with click chemistry's orthogonal reactivity has made the CAS No. 879004-92-9 compound an indispensable tool for researchers advancing therapies requiring both selectivity and functional modularity. Its role is expected to grow as next-generation platforms emerge from labs like those at Harvard's Wyss Institute, where it's being combined with DNA origami structures for programmable drug release systems.
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